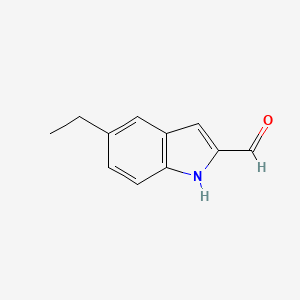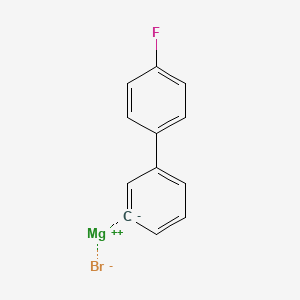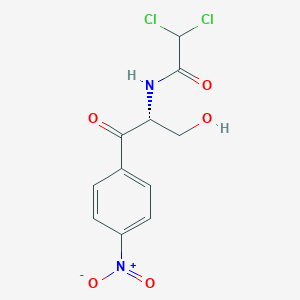
1-Dehydro-chloramphenicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dehydro-chloramphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic originally isolated from Streptomyces venezuelae in 1947 . Chloramphenicol is known for its effectiveness against a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria . This compound retains the core structure of chloramphenicol but with a slight modification that may influence its chemical properties and biological activities.
准备方法
The synthesis of 1-Dehydro-chloramphenicol involves several steps, starting from chloramphenicol. The primary synthetic route includes the dehydrogenation of chloramphenicol under specific reaction conditions. This process typically involves the use of strong oxidizing agents and controlled temperatures to ensure the selective removal of hydrogen atoms . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反应分析
1-Dehydro-chloramphenicol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can revert this compound back to chloramphenicol or other reduced forms.
Substitution: The nitro group and dichloroacetyl group in the molecule can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Dehydro-chloramphenicol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of dehydrogenation on antibiotic activity and stability.
Medicine: While not as widely used as chloramphenicol, it serves as a reference compound in the development of new antibiotics with improved properties.
作用机制
The mechanism of action of 1-Dehydro-chloramphenicol is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the peptidyl transferase activity essential for protein elongation . This inhibition prevents the formation of peptide bonds, ultimately leading to the cessation of bacterial growth .
相似化合物的比较
1-Dehydro-chloramphenicol can be compared with other chloramphenicol derivatives, such as:
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.
Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group, offering a different spectrum of activity and reduced toxicity.
Florfenicol: Another derivative with a fluorine atom, used primarily in veterinary medicine due to its enhanced stability and efficacy.
The uniqueness of this compound lies in its specific structural modification, which may influence its interaction with bacterial ribosomes and its overall antibiotic activity.
属性
分子式 |
C11H10Cl2N2O5 |
|---|---|
分子量 |
321.11 g/mol |
IUPAC 名称 |
2,2-dichloro-N-[(2R)-3-hydroxy-1-(4-nitrophenyl)-1-oxopropan-2-yl]acetamide |
InChI |
InChI=1S/C11H10Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8,10,16H,5H2,(H,14,18)/t8-/m1/s1 |
InChI 键 |
ZMCQNNUYRHSMAB-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


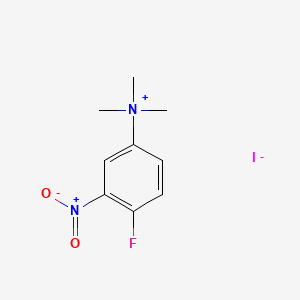
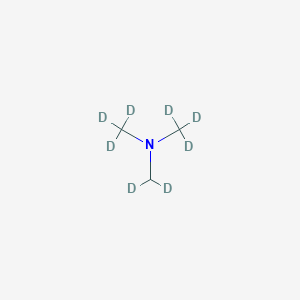
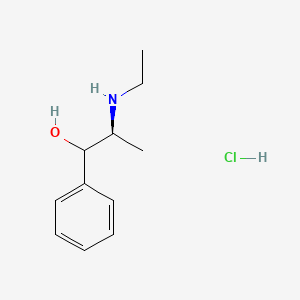
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
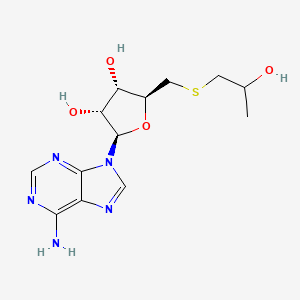
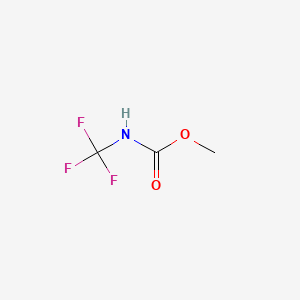
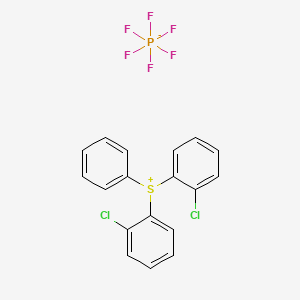
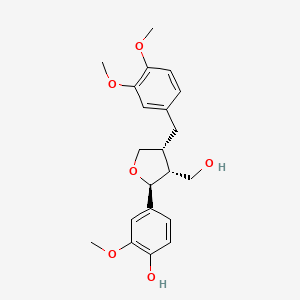
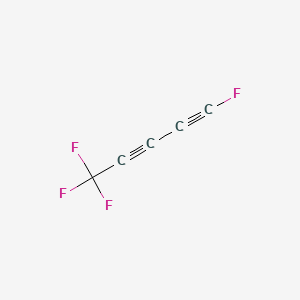
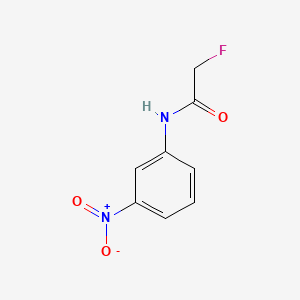
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
